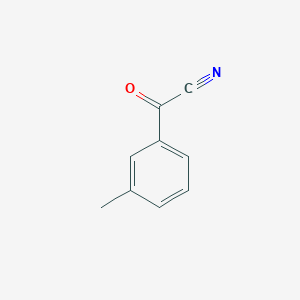

3-Methylbenzoyl cyanide

Descripción general

Descripción

3-Methylbenzoyl cyanide: is an organic compound with the molecular formula C9H7NO . It is a derivative of benzoyl cyanide, where a methyl group is attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methylbenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoyl chloride with sodium cyanide or potassium cyanide in the presence of a suitable solvent such as chloralkane. The reaction typically requires controlled conditions to ensure the safe handling of cyanide reagents.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with stringent safety measures to handle the toxic cyanide compounds involved.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylbenzoyl cyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.

Major Products Formed:

Oxidation: 3-Methylbenzoic acid.

Reduction: 3-Methylbenzylamine.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

3-Methylbenzoyl cyanide serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the efficient development of compounds with desired therapeutic properties. This application is particularly relevant in drug development processes where intermediates play a vital role in synthesizing active pharmaceutical ingredients (APIs) .

Organic Synthesis

In organic chemistry, this compound is frequently utilized for the preparation of complex molecules. Its reactivity facilitates the creation of new compounds that can exhibit specific properties tailored to research needs. This versatility makes it a valuable tool for chemists engaged in synthetic methodologies .

Material Science

The compound finds applications in the development of polymers and resins, contributing to materials with enhanced durability and performance characteristics. Its incorporation into material formulations can lead to improved mechanical properties and stability under various conditions .

Analytical Chemistry

As a reagent in analytical methods, this compound aids in the detection and quantification of other substances across different sample types. Techniques such as gas chromatography-mass spectrometry (GC-MS) leverage its properties for high sensitivity and specificity in analytical applications .

Research in Agrochemicals

In agrochemical formulations, this compound plays a role in developing effective pesticides and herbicides. Its chemical structure allows for modifications that enhance agricultural productivity by targeting specific pests or diseases .

Data Table: Comparison of Related Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Benzyl cyanide | C₈H₇N | Important precursor in organic chemistry; used in pharmaceuticals. |

| 4-Methylbenzoyl cyanide | C₉H₉N | Similar reactivity but differs in substitution pattern on the benzene ring. |

| 2-Methylbenzoyl cyanide | C₉H₉N | Another positional isomer with potentially different biological activities. |

| Phenylacetonitrile | C₈H₇N | Related compound used in synthesis; exhibits different reactivity patterns. |

Case Study 1: Pharmaceutical Development

In a study focusing on new anti-cancer agents, researchers utilized this compound as an intermediate to synthesize novel compounds with promising cytotoxic activity against specific cancer cell lines. The results indicated enhanced efficacy compared to existing treatments, showcasing its potential in drug discovery .

Case Study 2: Material Science Innovations

A research project explored the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The findings demonstrated that polymers modified with this compound exhibited significantly better performance under stress conditions than unmodified counterparts .

Toxicological Considerations

While this compound has beneficial applications, it is essential to note its toxicological profile due to the presence of the cyanide moiety. The compound can act as a metabolic inhibitor by binding to cytochrome C oxidase, leading to cellular respiration inhibition and severe toxic effects upon exposure . Proper safety measures are crucial when handling this compound in laboratory settings.

Mecanismo De Acción

The mechanism by which 3-methylbenzoyl cyanide exerts its effects involves the interaction of its cyanide group with molecular targets. Cyanide is known to inhibit enzymes that contain ferric ions, disrupting cellular respiration and metabolic processes . The specific pathways and targets depend on the context of its use, whether in chemical reactions or biological systems .

Comparación Con Compuestos Similares

Benzoyl cyanide: The parent compound without the methyl group.

2-Methylbenzoyl cyanide: A positional isomer with the methyl group at the 2-position.

4-Methylbenzoyl cyanide: Another positional isomer with the methyl group at the 4-position.

Comparison: 3-Methylbenzoyl cyanide is unique due to the position of the methyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to benzoyl cyanide, the presence of the methyl group can affect the electron density on the benzene ring, altering its chemical behavior. The positional isomers (2-methyl and 4-methyl) also exhibit different reactivity patterns due to the varying positions of the methyl group on the benzene ring .

Actividad Biológica

3-Methylbenzoyl cyanide (MBC) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of MBC, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

- Chemical Formula: C10H9N

- Molecular Weight: 157.19 g/mol

- Structure: MBC consists of a benzoyl group attached to a cyanide functional group, which influences its reactivity and biological interactions.

Toxicological Profile

MBC is structurally related to other cyanogenic compounds, which are known for their toxicity. Cyanide ions can interfere with mitochondrial respiration by binding to cytochrome c oxidase, leading to cellular asphyxiation. The following table summarizes the toxic effects observed in various studies:

| Study | Organism | Exposure | Effects |

|---|---|---|---|

| McNerney and Schrenk (1960) | Rats | 250 ppm cyanogen | Asphyxia, pulmonary edema |

| Haymaker et al. (1952) | Dogs | 149-633 ppm HCN | Severe dyspnea |

| Purser et al. (1984) | Monkeys | 100 ppm HCN | Bradycardia, arrhythmias |

These findings indicate that exposure to MBC can lead to severe respiratory distress and cardiovascular complications due to its cyanide component.

Insecticidal Activity

Recent studies have shown that MBC exhibits larvicidal properties against mosquito vectors such as Aedes aegypti, which is significant for public health due to its role in transmitting diseases like dengue and Zika virus. The compound's effectiveness was evaluated using LC50 and LC90 values:

| Compound | LC50 (μM) | LC90 (μM) |

|---|---|---|

| MBC | 28.9 ± 5.6 | 162.7 ± 26.2 |

| Temephos | <10.94 | Not specified |

These results suggest that MBC could serve as an alternative insecticide with lower toxicity towards non-target organisms compared to conventional chemical insecticides .

Case of Cyanide Poisoning

A notable case study reported a fatal incident involving cyanide poisoning from oral ingestion of a cyanogenic compound similar to MBC. The individual developed convulsions and was pronounced dead shortly after exposure, highlighting the acute risks associated with cyanide derivatives .

Research Findings

- Pharmaceutical Applications: MBC is utilized as an intermediate in the synthesis of various pharmaceutical compounds, enhancing drug development efficiency .

- Material Science: It plays a role in developing polymers and resins, contributing to materials with improved durability .

- Analytical Chemistry: MBC is employed as a reagent for detecting and quantifying other substances in analytical methods .

Propiedades

IUPAC Name |

3-methylbenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOHRIFJRDJKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348887 | |

| Record name | 3-methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5955-74-8 | |

| Record name | 3-Methyl-α-oxobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5955-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.